3-Oxoisoindoline-4-carboxamide
Overview
Description
3-Oxoisoindoline-4-carboxamide is a chemical compound with the molecular formula C9H8N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 3-Oxoisoindoline-4-carboxamide involves the formation of a seven-membered hydrogen bond with an oxindole carbonyl group . This series of compounds displays modest to good activity against PARP-1 in both intrinsic and cellular assays . SAR studies at the lactam nitrogen of the pharmacophore have suggested that a secondary or tertiary amine is important for cellular potency .Molecular Structure Analysis
The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . This is largely due to the formation of the intramolecular hydrogen bond . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to PARP-1 .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.17 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
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Cancer Research
- 3-Oxoisoindoline-4-carboxamide has been studied as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), which is a key player in DNA repair . This makes it a potential target for cancer treatment.
- The compound showed modest to good activity against PARP-1 in both intrinsic and cellular assays .
- The methods of application involved the design of a series of PARP inhibitors for appropriate orientation for binding to the PARP surface .
- The outcomes suggested that a secondary or tertiary amine is important for cellular potency .
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Melanoma Treatment
- The compound has been used in the synthesis of phenyl-isoxazole–Carboxamide derivatives, which were evaluated for their anticancer properties .
- The methods involved the design and synthesis of a series of these derivatives, and their evaluation using a nano-emulgel strategy to improve cellular permeability .
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Analgesic Agents
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Antioxidant Activity
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Voltage-Gated Sodium Channels
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Pharmaceutical Compounds
Safety And Hazards
properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNBJPASIMOEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659556 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoisoindoline-4-carboxamide | |
CAS RN |
935269-26-4 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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